alpha-Tocopheramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Tocopheramine is a synthetic compound with significant applications in various fields. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Tocopheramine typically involves the condensation of phenol with acetone, followed by a series of reactions to introduce the trimethyltridecyl side chain and the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
alpha-Tocopheramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can undergo substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted benzopyran derivatives, which have their own unique properties and applications .
Scientific Research Applications
alpha-Tocopheramine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Used as an additive in various industrial products to enhance stability and shelf life.
Mechanism of Action
The mechanism of action of alpha-Tocopheramine primarily involves its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity to exert its protective effects .
Comparison with Similar Compounds
Similar Compounds
DL-alpha-Tocopherol: A well-known antioxidant with similar structural features and properties.
Tocopheryl Acetate: Another derivative of tocopherol with enhanced stability and similar antioxidant activity.
Uniqueness
alpha-Tocopheramine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its enhanced stability and specific interactions with molecular targets make it a valuable compound for various applications .
Properties
CAS No. |
7666-00-4 |
---|---|
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C29H51NO/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22H,9-19,30H2,1-8H3 |
InChI Key |
VHDHAAWAAIWBBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1N)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1N)C)C |
Synonyms |
alpha-Toc-amine alpha-tocopheramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.